Cas no 898413-33-7 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide)

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a specialized diamide compound featuring a tetrahydroquinoline core and a fluorinated aryl moiety. Its structural design combines a rigid heterocyclic scaffold with a polar amide linkage, enhancing binding affinity and selectivity in molecular interactions. The presence of the fluoro-methylphenyl group contributes to improved lipophilicity and metabolic stability, making it suitable for applications in medicinal chemistry and pharmacological research. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, offering precise functionalization potential for drug discovery efforts. Its well-defined chemical properties ensure consistent performance in synthetic and biological studies.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide structure
898413-33-7 structure
Product Name:N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
CAS No:898413-33-7
MF:C20H20FN3O3
MW:369.389508247375
CID:5482032
Update Time:2025-06-07

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)oxamide
    • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
    • Inchi: 1S/C20H20FN3O3/c1-12-5-7-15(10-17(12)21)22-19(26)20(27)23-16-8-6-14-4-3-9-24(13(2)25)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,26)(H,23,27)
    • InChI Key: XESYUOYFFWKJGF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C)=O)(=O)C(NC1=CC=C(C)C(F)=C1)=O

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N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide Related Literature

Additional information on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide

Professional Introduction to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide (CAS No. 898413-33-7)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 898413-33-7, represents a novel molecular entity with a unique structural framework that combines elements of quinoline derivatives and aromatic amides. The presence of both acetyl and fluoro-methyl substituents in its structure suggests potential for diverse biological activities, making it a subject of intense research interest.

The quinoline scaffold is well-documented for its pharmacological significance, particularly in the development of antimicrobial and anticancer agents. Quinoline derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The specific modification of the quinoline ring with an acetyl group in this compound may enhance its binding affinity to certain proteins, potentially leading to improved therapeutic efficacy.

Furthermore, the introduction of a 3-fluoro-4-methylphenyl moiety into the ethanediamide backbone introduces additional functional diversity. Fluorine atoms are known to influence the metabolic stability and binding properties of molecules, often leading to enhanced bioavailability and potency. The combination of these structural features in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide suggests that it may exhibit multiple modes of action, making it a promising candidate for further exploration in drug discovery.

In recent years, there has been a growing emphasis on the development of multitargeted drugs that can simultaneously modulate multiple biological pathways. This approach has shown promise in treating complex diseases by addressing multiple aspects of pathology simultaneously. The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide aligns well with this trend, as its dual functional groups could potentially interact with various biological targets.

One of the most exciting aspects of this compound is its potential application in oncology research. Quinoline derivatives have been implicated in the development of several anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. The acetyl group in this molecule may enhance its ability to penetrate the cell membrane and reach intracellular targets, while the fluoro-methyl phenyl group could improve its interactions with specific cancer-related proteins.

The pharmacokinetic properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide are also of considerable interest. The presence of fluorine atoms can influence metabolic pathways such as glucuronidation and oxidation, potentially affecting the compound's half-life and bioavailability. Detailed pharmacokinetic studies are essential to understand how this compound behaves within the body and to optimize its therapeutic potential.

Another area where this compound shows promise is in the treatment of neurological disorders. Quinoline-based molecules have been explored for their potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide suggest that it may be able to interact with neurotransmitter systems and modulate neuronal function.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired molecular architecture. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure. These synthetic strategies not only highlight the ingenuity of modern chemical methodology but also pave the way for the preparation of related analogs with tailored biological properties.

In conclusion, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide (CAS No. 898413-33-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of quinoline and aromatic amide moieties offers opportunities for diverse biological applications. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one are poised to play a crucial role in addressing some of today's most pressing medical challenges.

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